molecular formula C11H15ClN2O3S B11973346 s-(Benzamidomethyl)-l-cysteine hydrochloride

s-(Benzamidomethyl)-l-cysteine hydrochloride

Cat. No.: B11973346
M. Wt: 290.77 g/mol
InChI Key: SFHVEELLGXMKTE-UHFFFAOYSA-N
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Description

s-(Benzamidomethyl)-l-cysteine hydrochloride: is a chemical compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a benzamide group attached to the sulfur atom of the cysteine molecule. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-(Benzamidomethyl)-l-cysteine hydrochloride typically involves the reaction of l-cysteine with benzyl chloroformate to form an intermediate, which is then reacted with benzamide to yield the final product. The reaction conditions usually include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and waste generation. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: s-(Benzamidomethyl)-l-cysteine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.

    Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.

    Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be used in the presence of a suitable catalyst and solvent.

Major Products Formed:

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Thiol form of the compound.

    Substitution: Derivatives with different functional groups replacing the benzamide moiety.

Scientific Research Applications

s-(Benzamidomethyl)-l-cysteine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein folding and stability, as well as its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of s-(Benzamidomethyl)-l-cysteine hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate the redox state of cells by participating in thiol-disulfide exchange reactions. It can also interact with proteins and enzymes, affecting their structure and function. The benzamide group may contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

s-(Benzamidomethyl)-l-cysteine hydrochloride can be compared with other cysteine derivatives, such as:

    N-acetylcysteine: Known for its antioxidant properties and use as a mucolytic agent.

    S-carboxymethyl-l-cysteine: Used in the treatment of respiratory disorders.

    S-methyl-l-cysteine: Found in various plants and studied for its potential health benefits.

Uniqueness: this compound is unique due to the presence of the benzamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

2-amino-3-(benzamidomethylsulfanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N2O3S.ClH/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16);1H

InChI Key

SFHVEELLGXMKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N.Cl

Origin of Product

United States

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